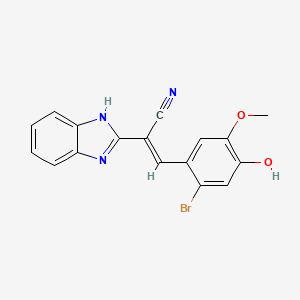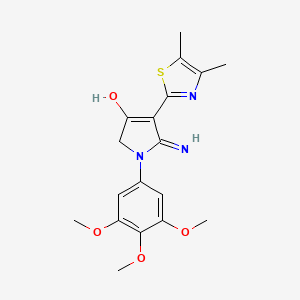![molecular formula C15H18N2O B6030895 3-[1-(3-furylmethyl)-2-piperidinyl]pyridine](/img/structure/B6030895.png)
3-[1-(3-furylmethyl)-2-piperidinyl]pyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-[1-(3-furylmethyl)-2-piperidinyl]pyridine, also known as 3-FMC, is a chemical compound that has gained attention in the scientific community for its potential use in research. This compound belongs to the pyridine class of chemicals, and its molecular formula is C16H18N2O. The compound is synthesized using a specific method, which will be discussed in detail in This paper aims to provide an overview of the scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions for 3-FMC.
作用機序
The mechanism of action of 3-[1-(3-furylmethyl)-2-piperidinyl]pyridine involves the inhibition of the dopamine transporter, which leads to an increase in the concentration of dopamine in the synapse. This increase in dopamine levels leads to a feeling of euphoria and is the reason why the compound is being studied for its potential use in the treatment of addiction and substance abuse.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are not fully understood, but studies have shown that the compound has a potent effect on the central nervous system. The compound has been found to increase the release of dopamine and serotonin, which are neurotransmitters that play a critical role in mood regulation. Additionally, this compound has been found to increase heart rate and blood pressure, which suggests that the compound may have cardiovascular effects.
実験室実験の利点と制限
One of the main advantages of using 3-[1-(3-furylmethyl)-2-piperidinyl]pyridine in lab experiments is its potency and specificity. The compound has a potent effect on the dopamine transporter, which makes it an ideal candidate for studies related to addiction and substance abuse. Additionally, the compound is relatively easy to synthesize and purify, which makes it accessible to researchers. However, one of the limitations of using this compound in lab experiments is its potential for abuse. The compound has been classified as a Schedule I drug in some countries, which restricts its use in research.
将来の方向性
For research on 3-[1-(3-furylmethyl)-2-piperidinyl]pyridine include the development of new compounds, more research on its biochemical and physiological effects, and more studies on its potential therapeutic uses.
合成法
The synthesis of 3-[1-(3-furylmethyl)-2-piperidinyl]pyridine involves the reaction of 3-furylacrolein with 2-piperidinone in the presence of a reducing agent. The reaction takes place under specific conditions and requires expertise in organic chemistry. The yield of the reaction is typically around 70%, and the purity of the final product can be increased using various purification techniques.
科学的研究の応用
3-[1-(3-furylmethyl)-2-piperidinyl]pyridine has been used in various scientific research studies, including studies on the central nervous system and the cardiovascular system. The compound has been found to exhibit potent activity on the dopamine transporter, which has led to its use in studies related to addiction and substance abuse. Additionally, this compound has been used in studies related to the treatment of depression and anxiety.
特性
IUPAC Name |
3-[1-(furan-3-ylmethyl)piperidin-2-yl]pyridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O/c1-2-8-17(11-13-6-9-18-12-13)15(5-1)14-4-3-7-16-10-14/h3-4,6-7,9-10,12,15H,1-2,5,8,11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNQYRWDBFLXBJA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C(C1)C2=CN=CC=C2)CC3=COC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-{[1-(2,2-dimethylpropyl)-4-piperidinyl]oxy}-N-methyl-N-[(4-methyl-1,2,5-oxadiazol-3-yl)methyl]benzamide](/img/structure/B6030837.png)

![2-{[(3-fluorobenzyl)amino]methylene}-5,5-dimethyl-1,3-cyclohexanedione](/img/structure/B6030855.png)
![methyl 2-{[(1-ethyl-4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene)methyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B6030864.png)
![3-[1-(1-adamantyl)-3-piperidinyl]-N-cyclopropylpropanamide](/img/structure/B6030866.png)
![2-ethyl-3-(4-fluorophenyl)-7-[2-(4-morpholinyl)ethyl]pyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-6(7H)-one](/img/structure/B6030869.png)
![methyl {7-[2-(4-fluorophenyl)-2-oxoethoxy]-4-methyl-2-oxo-2H-chromen-3-yl}acetate](/img/structure/B6030870.png)
![2-[(4-allyl-5-pyridin-3-yl-4H-1,2,4-triazol-3-yl)thio]-N-[2-chloro-5-(trifluoromethyl)phenyl]acetamide](/img/structure/B6030874.png)
![N-(2-methylphenyl)-N'-[2-(4-pyridinyl)ethyl]urea](/img/structure/B6030877.png)
![N-[5-(5,6-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]-4-methoxy-3-nitrobenzamide](/img/structure/B6030883.png)
![3-methyl-1-phenyl-4-thieno[2,3-d]pyrimidin-4-yl-2-piperazinone](/img/structure/B6030897.png)
![N-[4-(benzoylamino)-2-chlorophenyl]-2,4-dichlorobenzamide](/img/structure/B6030902.png)